molecular formula C21H21N3O4S B6543533 N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941882-31-1

N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6543533
CAS No.: 941882-31-1
M. Wt: 411.5 g/mol
InChI Key: CKLGVLYGNYAUAM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12527733 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-5-4-6-15(11-14)24-10-9-22-20(21(24)26)29-13-19(25)23-17-8-7-16(27-2)12-18(17)28-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGVLYGNYAUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,4-dimethoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C24H23N3O4S2
  • Molecular Weight : 481.59 g/mol
  • CAS Number : 1040631-78-4

Structural Representation

The compound consists of a dimethoxyphenyl group attached to an acetamide moiety, linked through a sulfanyl group to a dihydropyrazine derivative. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Case Study: Anticancer Efficacy

In a study comparing the compound's efficacy with that of cisplatin, a standard chemotherapeutic agent, it was observed that:

  • Cell Viability : The compound reduced A549 cell viability significantly compared to control groups.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell growth and apoptosis.
CompoundA549 Cell Viability (%)Mechanism of Action
This compound66%Induction of apoptosis via signaling pathways
Cisplatin40%DNA damage leading to apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

In antimicrobial susceptibility tests, the compound showed promising results against:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Staphylococcus aureus

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Klebsiella pneumoniae32 µg/mLEffective
Escherichia coli16 µg/mLEffective
Staphylococcus aureus8 µg/mLHighly Effective

The biological activity of this compound is thought to involve:

  • Inhibition of Key Signaling Pathways : It may inhibit specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve disrupting bacterial cell wall integrity.

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